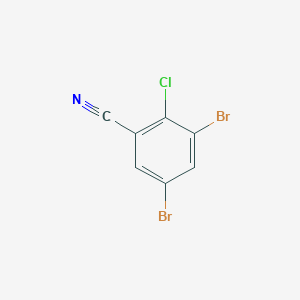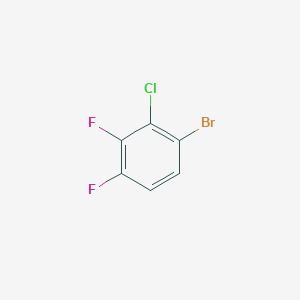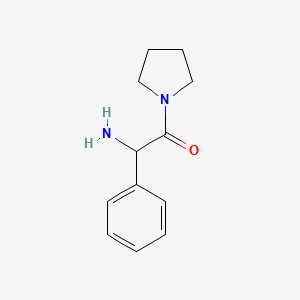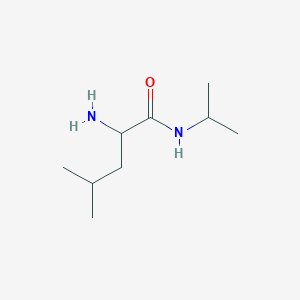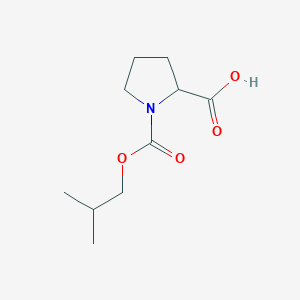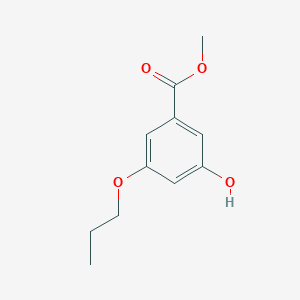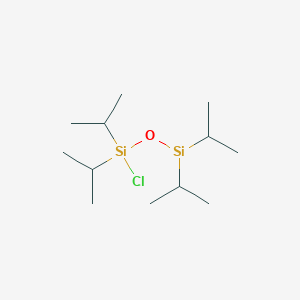
3-Chloro-1,1,3,3-tetraisopropyldisiloxane
描述
3-Chloro-1,1,3,3-tetraisopropyldisiloxane is a chemical compound with the molecular formula C12H28Cl2OSi2. It is a silylating reagent used primarily for the protection of hydroxy groups in organic synthesis. This compound is known for its ability to protect both 3’- and 5’-hydroxy functions of ribonucleosides, making it valuable in the field of nucleotide chemistry .
准备方法
Synthetic Routes and Reaction Conditions
From Trichlorosilane: One method to synthesize 3-Chloro-1,1,3,3-tetraisopropyldisiloxane involves starting with trichlorosilane.
From 1,1,3,3-Tetraisopropyldisiloxane: Another method involves the reaction of 1,1,3,3-tetraisopropyldisiloxane with carbon tetrachloride (CCl4) in the presence of catalytic palladium(II) chloride (PdCl2).
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Substitution Reactions: 3-Chloro-1,1,3,3-tetraisopropyldisiloxane undergoes substitution reactions where the chlorine atoms can be replaced by other nucleophiles.
Protection Reactions: It is widely used as a silylating reagent to protect hydroxy groups in organic molecules.
Common Reagents and Conditions
Imidazole: Used in the presence of imidazole to form 1,3-tetraisopropyldisiloxanylidene derivatives.
Pyridine-DMF: Another common condition involves the use of pyridine-DMF for the protection of diols.
Major Products Formed
科学研究应用
3-Chloro-1,1,3,3-tetraisopropyldisiloxane has several applications in scientific research:
Nucleotide Chemistry: It is used for the simultaneous protection of 3’- and 5’-hydroxy functions of ribonucleosides, aiding in the analysis of Watson-Crick and Hoogstein base pairing in nucleotides.
Chemical Delivery Systems: Employed in the formation of ribavirin chemical delivery systems.
Protecting Group Reagent: Serves as a protecting group reagent for open-chain polyhydroxy compounds and in the preparation of cyclic bridged peptides.
作用机制
The mechanism by which 3-Chloro-1,1,3,3-tetraisopropyldisiloxane exerts its effects involves the formation of a stable silyl ether bond with hydroxy groups. This bond formation protects the hydroxy group from further reactions until it is selectively cleaved by fluoride ions or acidic conditions. The high steric demand of the tetraisopropyldisiloxane group enables discrimination between primary and secondary hydroxy groups .
相似化合物的比较
Similar Compounds
Triisopropylsilyl Chloride: Another silylating reagent used for the protection of hydroxy groups.
Di-tert-butyldichlorosilane: Used for similar protection purposes but with different steric and electronic properties.
Trimethylsilyl Trifluoromethanesulfonate: Another protecting group reagent with different reactivity and stability profiles.
Uniqueness
3-Chloro-1,1,3,3-tetraisopropyldisiloxane is unique due to its ability to simultaneously protect both 3’- and 5’-hydroxy functions of ribonucleosides, which is not commonly achieved by other silylating reagents. Its high steric demand also allows for selective protection of primary over secondary hydroxy groups, making it particularly useful in complex organic syntheses .
属性
InChI |
InChI=1S/C12H28ClOSi2/c1-9(2)15(10(3)4)14-16(13,11(5)6)12(7)8/h9-12H,1-8H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGGBFZFNLHLMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)O[Si](C(C)C)(C(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClOSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


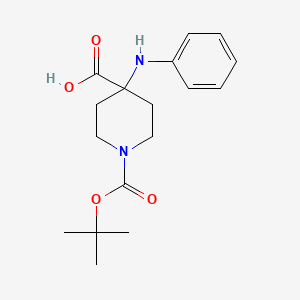
![(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate](/img/structure/B3086558.png)
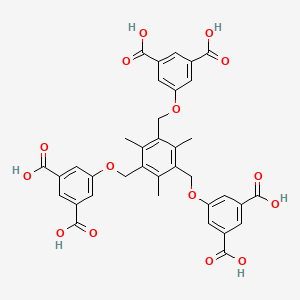
![1-Methyl-5-([(1H-pyrazol-5-ylmethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B3086577.png)
![tert-Butyl 6-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3086598.png)
![6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3086600.png)
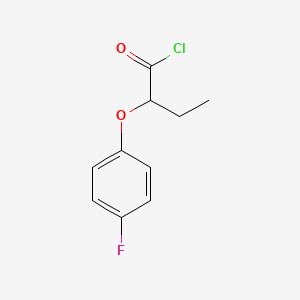
![6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride](/img/structure/B3086626.png)
